Methyl carbamate-d3
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Overview
Description
Methyl carbamate-d3 is a deuterated form of methyl carbamate, where three hydrogen atoms are replaced by deuterium. This compound is used primarily in scientific research due to its unique isotopic properties. Methyl carbamate itself is an organic compound and the simplest ester of carbamic acid. It is a colorless solid that is soluble in water and has various applications in the textile, polymer, and pharmaceutical industries .
Preparation Methods
Methyl carbamate-d3 can be synthesized through several methods. One common method involves the reaction of methanol-d3 with urea. The reaction proceeds as follows:
CO(NH2)2+CD3OH→CD3OC(O)NH2+NH3
Another method involves the reaction of ammonia with methyl chloroformate-d3 or dimethyl carbonate-d6. These reactions are typically carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl carbamate-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: It can be reduced to form amines and other reduction products.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Scientific Research Applications
Methyl carbamate-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: this compound is used in metabolic studies to trace the incorporation and transformation of carbamates in biological systems.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of carbamate-based drugs.
Industry: This compound is used in the production of deuterated polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of methyl carbamate-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine at synapses and neuromuscular junctions. This results in increased cholinergic signaling and various physiological effects. The deuterium atoms in this compound can also influence its metabolic stability and pharmacokinetic properties, making it a valuable tool in drug development .
Comparison with Similar Compounds
Methyl carbamate-d3 is similar to other carbamate compounds, such as ethyl carbamate and propyl carbamate. its deuterated nature makes it unique and valuable for specific research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, such as its metabolic stability and reaction kinetics. This makes this compound particularly useful in studies where isotopic labeling is required .
Similar compounds include:
Ethyl carbamate:
Propyl carbamate: Used in the production of polymers and as a chemical intermediate.
Butyl carbamate: Used in the manufacture of pesticides and as a plasticizer
Biological Activity
Methyl carbamate-d3, a deuterated derivative of methyl carbamate, is primarily studied for its biological activity in various contexts, including its role as a potential pesticide and its effects on human health. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
This compound is a stable isotopic variant of methyl carbamate, where three hydrogen atoms are replaced by deuterium. This modification can influence the compound's metabolic pathways and biological interactions.
- Chemical Formula : C₃H₇D₃N₁O₂
- Molecular Weight : 105.14 g/mol
- CAS Number : 598-55-0
This compound functions primarily as an inhibitor of the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in prolonged neurotransmitter action. The mechanism can be summarized as follows:
- Binding to AChE : this compound binds to the active site of AChE.
- Inhibition : The carbamate moiety forms a stable complex with the enzyme, preventing the hydrolysis of acetylcholine.
- Neurotoxicity : The resulting increase in acetylcholine levels can lead to overstimulation of cholinergic receptors, causing neurotoxic effects.
Toxicity Studies
Research has demonstrated significant toxicological effects associated with this compound. A comprehensive study involving F344/N rats and B6C3F1 mice assessed the long-term effects of methyl carbamate exposure. Key findings include:
- Single-Administration Studies : High doses (8,000 mg/kg) resulted in significant mortality among both rats and mice within a 15-day observation period.
- Long-Term Exposure : In two-year studies, doses of 0, 100, or 200 mg/kg administered five days per week led to increased incidences of hepatocellular neoplastic nodules and carcinomas in male and female F344/N rats but no carcinogenic activity was observed in B6C3F1 mice at doses up to 1,000 mg/kg .
Study Type | Dose (mg/kg) | Mortality Rate (%) | Observed Effects |
---|---|---|---|
Single-Administration | 8,000 | High (significant) | Acute toxicity leading to death |
Long-Term (2 years) | 0, 100, 200 | Increased in rats | Hepatocellular neoplasia in rats |
Genetic Toxicology | Various | Negative | No chromosomal aberrations or mutations |
Case Studies
Several case studies have highlighted the neurotoxic effects of this compound:
- Occupational Exposure : Workers exposed to methyl carbamate-based pesticides exhibited symptoms consistent with cholinergic toxicity, including muscle twitching and respiratory distress.
- Environmental Impact : Studies indicate that methyl carbamate can affect non-target species in agricultural settings, raising concerns about ecological toxicity and bioaccumulation.
Research Findings
Recent research has focused on the modulation of biological properties through structural modifications of carbamates. For instance:
- Rotamer Equilibrium : Studies have shown that solvent conditions significantly influence the syn/anti rotamer equilibrium of carbamates, which can affect their biological activity .
- Hydrogen Bonding : The formation of intermolecular hydrogen bonds can stabilize specific conformations that enhance or inhibit biological activity .
Properties
Molecular Formula |
C2H5NO2 |
---|---|
Molecular Weight |
78.09 g/mol |
IUPAC Name |
trideuteriomethyl carbamate |
InChI |
InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)/i1D3 |
InChI Key |
GTCAXTIRRLKXRU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N |
Canonical SMILES |
COC(=O)N |
Origin of Product |
United States |
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